molecular formula C10H7ClN2O B1214434 Pyridafol CAS No. 40020-01-7

Pyridafol

Cat. No. B1214434
CAS RN: 40020-01-7
M. Wt: 206.63 g/mol
InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyridafol derivatives involves intricate chemical processes, including domino reactions that allow for the efficient construction of fully substituted pyridines. For example, an unprecedented domino reaction involving primary enaminones/enaminoesters and aldehydes has been developed for the synthesis of fully substituted pyridines, accomplished via the cascade generation of two C-C and one C-N bond by simply using TfOH as a promoter (Wan et al., 2016).

Molecular Structure Analysis

The molecular structure of Pyridafol and its related compounds is characterized using various analytical techniques. For instance, structural characterization of pyrolysis fuel oil (PFO), which is related to the molecular structure of Pyridafol, has been conducted via 1H NMR and 13C NMR to elucidate its molecular structure and evaluate the feasibility of using PFO as a raw material for mesophase pitch synthesis (Ko et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving Pyridafol derivatives are key to understanding their potential applications and properties. The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues have been synthesized as potential inhibitors, showcasing the compound's role in complex chemical reactions and its potential in pharmaceutical applications (Gangjee et al., 2007).

Physical Properties Analysis

The physical properties of Pyridafol derivatives, such as their thermogravimetric analysis, softening point analysis, and molecular weight distribution, are crucial for their characterization and potential applications. Pitch synthesis from pyrolyzed fuel oil (PFO) has shown that the produced pitch exhibited an enhanced stacking height (Lc) value and C/H ratio, which is related to the formation of graphitic structure according to the increased reaction temperature (Kim et al., 2016).

Chemical Properties Analysis

The chemical properties of Pyridafol and its derivatives, such as reactivity, solubility, and stability, are explored through various chemical reactions and synthesis processes. The synthesis and characterization of pyrrole and anisidine copolymers highlight the compound's reactivity and potential for creating materials with enhanced solubility and thermal stability (Li et al., 2001).

Scientific Research Applications

Antimalarial Research

Pyridafol, in combination with other compounds, has been studied for its efficacy against malaria. Research indicates that the antifolate combination of pyrimethamine/sulphadoxine (PYR/SDX), which includes pyridafol, is used to combat chloroquine-resistant malaria. This combination targets enzymes in the folate pathway of the malaria parasite Plasmodium falciparum. Studies show that pyridafol can restore the inhibition of a specific enzyme (DHPS) by sulphadoxine in parasites that use exogenous folate efficiently, suggesting its critical role in antifolate drug synergy (Wang et al., 1999). Another study highlights how resistance to antifolate chemotherapy, like the PYR/SDX combination, is a significant problem in treating chloroquine-resistant malaria. This resistance has been associated with mutations in specific genes of the parasite, indicating the complexity of using antifolate drugs like pyridafol in malaria treatment (Wang et al., 1997).

Cellular Uptake and Antioxidant Activity

A study on the hydroxamate class of compounds, which includes pyridafol, explores their role in mitigating stress caused by iron overload in cells. Pyridafol demonstrated powerful iron scavenging properties and antioxidant activity against two forms of iron-dependent oxidative stress. This suggests its potential as an alternative in iron chelation therapy (da Silva et al., 2019).

Agricultural Applications

In agriculture, pyridafol has been investigated for its role in controlling pesticide application. A study focusing on improving the analytical control for the application of pesticides in chickpea cultivation identified pyridafol as a significant compound. This research aimed to develop methods for the determination of various pesticides, including pyridafol, in grain chickpea, highlighting its relevance in the agricultural sector (Korshun et al., 2021).

Role in Plant Growth and Physiology

Pyridafol is also used in physiological research related to plant growth. It is part of the new types of plant growth retardants, which have applications in agriculture and horticulture. These retardants, including pyridafol, have provided valuable insights into the regulation of terpenoid metabolism in relation to phytohormones and sterols, thus impacting cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Safety And Hazards

Pyridafol is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

6-chloro-3-phenyl-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSHSDOEVHPTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058086
Record name Pyridafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridafol

CAS RN

40020-01-7
Record name Pyridafol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40020-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridafol [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-phenylpyridazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRIDAFOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
M Shino, T Hamada, Y Shigematsu, K Hirase… - Recent Highlights in the …, 2021 - Elsevier
… from the symptoms caused by credazine and pyridafol. The change in phenotype suggested that the lead compound’s mode of action was different from that of credazine and pyridafol. …
Number of citations: 5 www.sciencedirect.com
M Asif - Mini-Reviews in Organic Chemistry, 2013 - ingentaconnect.com
… are widely used as pesticides, such as herbicides and insecticides such as pyridate (1) has thiocarbonate composition, credazine (2) comprises of the ether linkage and pyridafol (3) …
Number of citations: 32 www.ingentaconnect.com
M MOSHFEGHIAN - sid.ir
… IT FOUND WITHIN A NUMBER OF HERBICIDES SUCH AS CREDAZINE, PYRIDAFOL AND PYRIDATE. IT IS ALSO FOUND WITHIN THE STRUCTURE OF SEVERAL DRUGS SUCH …
Number of citations: 0 www.sid.ir
C Lamberth - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
An overview is given of the significance of the pyridazine scaffold in crop protection chemistry. The main herbicidally, fungicidally, and insecticidally active pyridazine classes are …
Number of citations: 39 onlinelibrary.wiley.com
MAA Nejad, H Sangi - Synthesis, 2014 - sid.ir
… It found within a number of herbicides such as credazine, pyridafol and pyridate. It is also found within the structure of several drugs such as cefozopran, cadralazine, minaprine, …
Number of citations: 2 www.sid.ir
M Asif - Current medicinal chemistry, 2012 - ingentaconnect.com
… For example, pyridate 7 has thiocarbonate composition, credazine 8 comprises the ether linkage and pyridafol 9 consists of alcohol unit. Pyridazinones hold considerable interest …
Number of citations: 164 www.ingentaconnect.com
M Imran, M Asif - Russian Journal of Bioorganic Chemistry, 2020 - Springer
… Pyridazine derivatives are also used as herbicides such as Pyridate has thiocarbonate composition and Pyridafol consists of alcohol unit and used as 5-HT agonists, which used in …
Number of citations: 18 link.springer.com
IY Lee, JW Kim, SS Kim, HJ Yoo, IS Hwang… - Weed & Turfgrass …, 2017 - koreascience.kr
This paper provides the current status of weed science and prospects for the development of weed science based on the research trends presented at the 26th Asian Pacific Weed …
Number of citations: 2 koreascience.kr
RS Shainova, TA Gomktsyan… - … НАУКА: ПРОБЛЕМЫ И …, 2016 - elibrary.ru
… The arsenal of pyridazine derivatives comprises mainly herbicides credazine, pyridafol, pyridate, brompyrazon, chloridazon, dimidazon, flufenpyr, metflurazon, norflurazon, oxapyrazon, …
Number of citations: 0 elibrary.ru
T Gomktsyan, R Shainova, A Karapetyan… - Вестник Российско …, 2016 - science.rau.am
The microwave-assisted and conventional methods for the synthesis of novel nonfused and fused heterocyclic systems derivatives containing pyrazolyl-pyridazine fragment were …
Number of citations: 1 science.rau.am

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